2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(11-14-7-3-1-4-8-14)20-15-12-16(19-13-18-15)21-9-5-2-6-10-21/h1,3-4,7-8,12-13H,2,5-6,9-11H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYNPMQOUPGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.
Substitution with Piperidine: The pyrimidine core is then reacted with piperidine under reflux conditions in ethanol to introduce the piperidine moiety.
Acylation: The final step involves the acylation of the pyrimidine derivative with phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-(6-(phenylamino)pyrimidin-4-yl)acetamide (UK pyr 32)
- Key Differences: The 6-position of the pyrimidine is substituted with a phenylamino group instead of piperidin-1-yl.
- This compound showed moderate anti-tuberculosis activity in regression studies, suggesting that nitrogenous substituents at the 6-position are critical for efficacy .
Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl Acetamides
- Key Differences: Incorporates a fused thienopyrimidine ring system instead of a simple pyrimidine.
- Implications: The thieno[3,2-d]pyrimidine scaffold enhances π-π stacking interactions with hydrophobic kinase pockets, as demonstrated in studies targeting tropomyosin receptors .
Substituent Variations
N-isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (EP 2 903 618 B1)
- Key Differences: Replaces the phenylacetamide group with an isopropyl-phenoxy-acetamide side chain and introduces a 4-methylpiperazine group.
- Implications: The methylpiperazine enhances water solubility and basicity, while the phenoxy linker may improve metabolic stability. Such modifications are common in kinase inhibitors to optimize pharmacokinetics .
2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)
- Key Differences : Features a 4-hydroxyphenyl group and a 3-phenylpropyl chain instead of a pyrimidine core.
- Implications : The hydroxyl group improves polarity, but the absence of a heterocyclic core reduces binding specificity to nucleotide-binding targets .
Structural and Functional Data Table
Research Findings and Implications
- Substituent Impact: Piperidin-1-yl at the 6-position (target compound) provides a balance of hydrophobicity and hydrogen-bonding capacity, distinguishing it from phenylamino (UK pyr 32) or methylpiperazine (EP 2 903 618 B1) analogs. Piperidine’s conformational flexibility may enhance target engagement in hydrophobic pockets .
- Core Heterocycles: Thienopyrimidine derivatives () exhibit superior kinase inhibition due to fused-ring rigidity, but their synthesis complexity limits scalability compared to simple pyrimidines .
Biological Activity
2-Phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 270.33 g/mol
The presence of the piperidine and pyrimidine moieties contributes to its biological activity by interacting with various molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against bacteria and fungi.
Minimum Inhibitory Concentration (MIC)
The compound exhibits significant antimicrobial activity, with MIC values indicating its effectiveness against various pathogens. For instance:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.30 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC values for these targets are:
| Enzyme | IC (µM) |
|---|---|
| DNA gyrase | 12.27 - 31.64 |
| Dihydrofolate reductase | 0.52 - 2.67 |
These findings indicate that the compound not only inhibits bacterial growth but also disrupts essential metabolic pathways.
Case Studies
A notable study evaluated the compound's effectiveness in combination with other antibiotics, revealing synergistic effects that enhance its antimicrobial efficacy. For example, when combined with Ciprofloxacin, the MIC values were significantly reduced, indicating a potential strategy for overcoming antibiotic resistance.
Toxicity Assessment
In vitro hemolytic assays demonstrated that the compound has low toxicity, with hemolytic activity ranging from 3.23% to 15.22%. Furthermore, cytotoxicity tests showed an IC greater than 60 µM, suggesting a favorable safety profile for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
